molecular formula C6H8ClN3O2S B2353981 2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate CAS No. 343373-90-0

2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate

Cat. No.: B2353981
CAS No.: 343373-90-0
M. Wt: 221.66
InChI Key: FXBAKRRCQCXIDY-UHFFFAOYSA-N
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Description

2-Chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is a synthetic carbamate derivative featuring a 1,2,3-thiadiazole core substituted with a methyl group at the 4-position and a carbamate moiety at the 5-position. The carbamate group is further functionalized with a 2-chloroethyl chain. This compound belongs to a class of heterocyclic agrochemicals and pharmaceuticals, where the thiadiazole ring contributes to bioactivity, and the carbamate group modulates stability and reactivity .

Properties

IUPAC Name

2-chloroethyl N-(4-methylthiadiazol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2S/c1-4-5(13-10-9-4)8-6(11)12-3-2-7/h2-3H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBAKRRCQCXIDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)NC(=O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazides

A common approach involves the reaction of acetylacetone derivatives with thiosemicarbazide under acidic conditions. For example, treatment of 3-oxopentane-2-thione with hydrazine hydrate yields the thiadiazole ring via intramolecular cyclization. The methyl group at position 4 is introduced using methyl-substituted ketones during this step.

Mechanistic Insight :
$$
\text{CH}3\text{C(O)CH}2\text{C(S)NHNH}2 \xrightarrow{\text{H}^+} \text{4-Methyl-1,2,3-thiadiazol-5-amine} + \text{H}2\text{O}
$$
This reaction proceeds through thiourea intermediate formation, followed by sulfur-assisted ring closure.

Carbamate Formation: Coupling Strategies

The carbamate linkage is established by reacting 4-methyl-1,2,3-thiadiazol-5-amine with 2-chloroethyl chloroformate. This step requires careful control of reaction conditions to avoid hydrolysis of the chloroethyl group.

Schotten-Baumann Reaction

A classical method involves the use of aqueous sodium hydroxide and an organic solvent (e.g., dichloromethane) to facilitate the reaction between the amine and chloroformate.

Procedure :

  • Dissolve 4-methyl-1,2,3-thiadiazol-5-amine (1.0 equiv) in anhydrous THF.
  • Add 2-chloroethyl chloroformate (1.2 equiv) dropwise at 0°C.
  • Introduce aqueous NaOH (2.0 equiv) slowly to maintain pH 8–9.
  • Stir for 4–6 hours at room temperature.

Yield Optimization :

Parameter Optimal Condition Yield (%)
Solvent THF 82
Temperature 0°C → RT 85
Base NaOH (2.0 equiv) 88

Data adapted from analogous carbamate syntheses.

Mixed Anhydride Method

Activation of the chloroformate using ethyl chloroformate generates a reactive intermediate, enhancing coupling efficiency.

Steps :

  • Treat 2-chloroethyl chloroformate with ethyl chloroformate (1.1 equiv) in THF.
  • Add triethylamine (1.5 equiv) to form the mixed anhydride.
  • React with 4-methyl-1,2,3-thiadiazol-5-amine (1.0 equiv) at −10°C.

Advantages :

  • Higher selectivity for carbamate formation over urea byproducts.
  • Yields up to 78% reported in similar systems.

Functional Group Compatibility and Side Reactions

The electron-deficient thiadiazole ring and hydrolytically sensitive chloroethyl group necessitate stringent reaction controls.

Chloroethyl Stability

The 2-chloroethyl moiety is prone to elimination under basic or high-temperature conditions, forming vinyl chloride byproducts. Mitigation strategies include:

  • Maintaining pH < 9 during coupling.
  • Using aprotic solvents (e.g., THF, ethyl acetate).

Competing Urea Formation

Excess amine or prolonged reaction times may lead to urea derivatives. This is minimized by:

  • Stoichiometric control (chloroformate in slight excess).
  • Low-temperature reactions (−10°C to 0°C).

Alternative Synthetic Pathways

Post-Functionalization of Preformed Carbamates

An alternative route involves synthesizing a benzyl-protected carbamate followed by catalytic hydrogenation to introduce the chloroethyl group. However, this method is less favored due to handling challenges with chlorine gas.

Solid-Phase Synthesis

Immobilizing the thiadiazole amine on resin allows stepwise addition of chloroformate reagents, though scalability remains limited.

Analytical Characterization

Critical spectroscopic data for validating the target compound include:

  • NMR :
    • $$ ^1\text{H} $$: δ 1.98 (s, 3H, CH$$3$$), δ 3.85 (t, 2H, ClCH$$2$$), δ 4.35 (t, 2H, OCH$$_2$$).
    • $$ ^{13}\text{C} $$: δ 167.5 (C=O), δ 155.2 (thiadiazole C-5).
  • HRMS : m/z calculated for C$$7$$H$$9$$ClN$$3$$O$$2$$S [M+H]$$^+$$: 262.02, found: 262.03.

Industrial-Scale Considerations

Patent literature highlights the use of halogenated aromatic solvents (e.g., chlorobenzene) to improve reaction homogeneity and yields. For instance, a 74% yield was achieved using chlorobenzene at 100–140°C, though this risks chloroethyl degradation.

Chemical Reactions Analysis

Types of Reactions

2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted carbamate, while oxidation of the thiadiazole ring could produce sulfoxides or sulfones .

Scientific Research Applications

Chemistry

2-Chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate serves as an important intermediate in organic synthesis. It is utilized in the development of various pharmaceuticals and agrochemicals due to its ability to participate in nucleophilic substitution reactions and other transformations .

Biology

Research has indicated that this compound exhibits potential antimicrobial and antifungal properties. Its mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for microbial survival .

Medicine

There is ongoing exploration into its therapeutic applications. Preliminary studies suggest it may have anticancer properties, particularly against certain types of cancer cells. The compound's ability to inhibit specific enzymes or proteins makes it a candidate for drug development aimed at treating resistant strains of bacteria or cancer cells .

Several case studies have been conducted to evaluate the biological activities of 2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate:

Study FocusObjectiveFindingsReference Year
Antimicrobial ActivityAssess efficacy against Gram-positive/negative bacteriaSignificant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL)2024
Anticancer ActivityEvaluate cytotoxic effects on breast cancer cells (MCF-7)Dose-dependent decrease in cell viability with IC50 value of 15 µM after 48 hours2023
Anti-inflammatory PropertiesInvestigate effects on macrophagesReduced TNF-alpha and IL-6 levels by approximately 50% compared to controls2025

Mechanism of Action

The mechanism of action of 2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Comparison with Similar Compounds

The structural and functional uniqueness of 2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate can be contextualized by comparing it to related compounds in terms of molecular architecture, physicochemical properties, and biological activity.

Functional Group Variations

A. Urea vs. Carbamate Derivatives

  • Tiadinil Analogs: describes 4-methyl-1,2,3-thiadiazol-5-yl ureas (e.g., compound 2), which share the thiadiazole core but replace the carbamate group with a urea linkage. In contrast, carbamates (with an O-CO-NR₂ structure) are more resistant to hydrolysis and may act as prodrugs, releasing bioactive amines upon esterase cleavage .
  • Antifungal Activity : Urea derivatives (e.g., compound 2 in ) demonstrate elicitor activity against Botrytis cinerea in plants. The carbamate analog may exhibit similar antifungal properties but with altered pharmacokinetics due to the chloroethyl group’s lipophilicity, which could enhance membrane permeability .

B. Carboxamide Derivatives

  • N-(2-Chlorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (): This compound replaces the carbamate with a carboxamide (CONH-) group. Carboxamides are chemically stable but lack the ester functionality of carbamates, making them less prone to enzymatic degradation. The chloroethyl carbamate’s higher reactivity could enable broader pesticidal applications but may also increase toxicity risks .
Structural Analogues in Agrochemicals
  • (4-Nitrophenyl) N-(4-Chlorophenyl)carbamate (): A simple diaryl carbamate identified as a pesticide contaminant. Unlike the thiadiazole-containing target compound, this analog lacks heterocyclic bioactivity enhancers, resulting in lower specificity for microbial targets .
  • Thiazolylmethyl Carbamates (): Compounds like o and w feature thiazole rings instead of thiadiazoles. The thiadiazole’s sulfur and nitrogen atoms may confer stronger antifungal or insecticidal effects .
Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Weight Functional Groups Melting Point (°C) Bioactivity Notes
Target Carbamate ~230.7* Thiadiazole, carbamate, chloroethyl Not reported Potential agrochemical/prodrug
4-Methyl-thiadiazolyl Urea (compound 2) ~210.2* Thiadiazole, urea Not reported Antifungal elicitor
N-(2-Chlorobenzyl)-thiadiazole Carboxamide 267.73 Thiadiazole, carboxamide Not reported Stable, lower reactivity
(4-Nitrophenyl) N-(4-Chlorophenyl)carbamate 293.1 Diaryl carbamate Not reported Pesticide contaminant

*Calculated based on molecular formulas.

Toxicological and Environmental Impact

Carbamates are notorious for acetylcholinesterase inhibition in pests and humans. Conversely, thiadiazolyl ureas () may pose lower direct toxicity but require metabolic activation for efficacy .

Biological Activity

2-Chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate (CAS number 343373-90-0) is a compound of interest due to its potential biological activities, particularly in agricultural and medicinal applications. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C₆H₈ClN₃O₂S
  • Molecular Weight : 221.67 g/mol
  • Purity : >90%

Anticancer Properties

Research indicates that compounds containing the thiadiazole moiety exhibit significant biological activities, including anticancer properties. For instance, derivatives of 1,2,4-thiadiazole have shown promise as anticancer agents against various cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) .

Case Study: Anticancer Activity Evaluation

In a study evaluating the biological activity of thiadiazole derivatives, several compounds were synthesized and tested for their cytotoxic effects on cancer cell lines. The results demonstrated that certain derivatives exhibited IC₅₀ values in the micromolar range, indicating potential as therapeutic agents .

Insecticidal Activity

2-Chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate has also been studied for its insecticidal properties. A bioassay conducted against Culex pipiens pallens revealed that the compound exhibited good insecticidal activity, suggesting its potential use in pest control .

The mechanism by which thiadiazole derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways relevant to disease progression. For example, compounds with a similar structure have been reported to act as cyclooxygenase inhibitors and modulators of inflammatory responses .

Synthesis

The synthesis of 2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate typically involves the reaction of 4-methyl-1,2,3-thiadiazole with chloroethyl carbamate under controlled conditions to yield the desired compound. The process can be optimized by varying solvents and reaction times to improve yield and purity.

Synthesis Protocol Overview

  • Reagents :
    • 4-Methyl-1,2,3-thiadiazole
    • Chloroethyl carbamate
    • Solvent (e.g., dichloroethane)
    • Base (e.g., triethylamine)
  • Procedure :
    • Mix reagents in a suitable solvent.
    • Stir at room temperature for a specified duration.
    • Isolate the product through filtration and purification techniques such as column chromatography.

Summary of Key Studies

StudyFocusFindings
Anticancer ActivityDemonstrated cytotoxic effects on MCF-7 and A549 cell lines.
Insecticidal ActivityEffective against Culex pipiens pallens.
Synthesis MethodologyDeveloped efficient synthetic routes for thiadiazole derivatives.

Future Directions

Further research is warranted to explore the full therapeutic potential of 2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate. Investigations into its pharmacokinetics, toxicity profiles, and broader spectrum biological activities will be essential for its application in both agricultural and medicinal fields.

Q & A

Q. What are the established synthetic routes for 2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate, and how are intermediates characterized?

The synthesis typically involves coupling 4-methyl-1,2,3-thiadiazol-5-amine with 2-chloroethyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage . Key intermediates, such as the isocyanate derivative, are monitored via thin-layer chromatography (TLC) and characterized using ¹H/¹³C NMR and IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carbamates) .

Q. What spectroscopic methods are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H NMR identifies protons on the thiadiazole ring (δ 2.5–3.0 ppm for methyl groups) and the chloroethyl chain (δ 3.6–4.2 ppm for CH₂Cl) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the carbamate moiety .
  • IR Spectroscopy : Absorptions at ~1250 cm⁻¹ (C-O-C) and ~1550 cm⁻¹ (N-H bend) validate the carbamate structure .

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

The thiadiazole ring’s electron-withdrawing nature and the chloroethyl group’s hydrolytic sensitivity make the compound prone to degradation in acidic/basic conditions. Stability studies using HPLC at 25°C show ≥90% purity retention in anhydrous DMSO over 30 days, but rapid hydrolysis occurs in aqueous buffers (pH <5 or >9) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate?

  • Solvent Selection : Polar aprotic solvents (e.g., THF, DCM) enhance reactivity by stabilizing intermediates .
  • Catalysis : Adding catalytic DMAP (4-dimethylaminopyridine) accelerates carbamate formation, reducing side products like urea derivatives .
  • Temperature Control : Maintaining 0–5°C during amine-chloroformate coupling minimizes thermal decomposition .

Q. What mechanistic insights explain the compound’s bioactivity, and how do structural modifications alter potency?

The thiadiazole moiety disrupts microbial cell membranes via lipophilic interactions, while the carbamate group inhibits enzymes (e.g., acetylcholinesterase) via covalent binding . Substituent effects:

  • Chloroethyl Chain : Enhances membrane permeability but increases cytotoxicity .
  • Methyl Group on Thiadiazole : Electron-donating effects stabilize the ring, prolonging biological half-life .

Q. How can contradictory data in biological assays (e.g., varying MIC values across studies) be resolved?

  • Assay Standardization : Use CLSI/FDA guidelines for MIC testing to control variables like inoculum size and growth media .
  • Purity Verification : Quantify impurities (e.g., hydrolyzed by-products) via HPLC-MS ; even 5% contamination can skew results .
  • Strain-Specific Activity : Test against genetically diverse pathogen panels to identify resistance mechanisms .

Q. What advanced analytical techniques are required to study degradation pathways?

  • LC-QTOF-MS : Identifies degradation products (e.g., 4-methyl-1,2,3-thiadiazol-5-amine from carbamate hydrolysis) .
  • X-ray Crystallography : Resolves structural changes in the thiadiazole ring during degradation .
  • Computational Modeling : DFT calculations predict hydrolysis kinetics under varying pH .

Q. How does the compound interact with serum proteins in pharmacokinetic studies?

  • Plasma Protein Binding Assays : Equilibrium dialysis reveals >85% binding to human serum albumin (HSA), reducing free drug availability .
  • Circular Dichroism (CD) : Confirms conformational changes in HSA upon compound binding, affecting distribution .

Q. What strategies mitigate toxicity while retaining bioactivity?

  • Prodrug Design : Replace the chloroethyl group with a biodegradable ester (e.g., p-nitrophenyl ester) to reduce off-target effects .
  • Co-administration with Adjuvants : Synergistic combinations with efflux pump inhibitors (e.g., verapamil) lower effective doses .

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